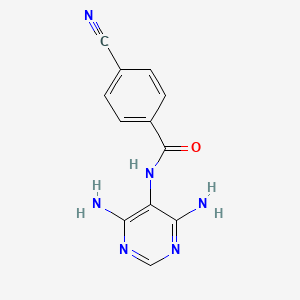

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide

Description

Properties

CAS No. |

501658-43-1 |

|---|---|

Molecular Formula |

C12H10N6O |

Molecular Weight |

254.25 g/mol |

IUPAC Name |

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C12H10N6O/c13-5-7-1-3-8(4-2-7)12(19)18-9-10(14)16-6-17-11(9)15/h1-4,6H,(H,18,19)(H4,14,15,16,17) |

InChI Key |

JNFQYEHJQBAWJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=C(N=CN=C2N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . Another approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free reactions or the use of microwave-assisted synthesis to enhance reaction rates and yields. These methods are designed to be more economical and environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes selective substitutions at three reactive sites:

Notably, microwave-assisted substitution at the cyano group achieves 92% yield in 15 minutes using H₂O₂/Na₂WO₄ catalyst systems.

Cross-Coupling Reactions

The benzamide moiety participates in metal-catalyzed couplings:

Rh(III)-catalyzed C–H activation

-

Reacts with oxadiazolones to form fused benzotriazine derivatives

-

Key conditions: [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), 80°C in DCE

Suzuki–Miyaura Coupling

-

Requires prior conversion to aryl chloride intermediate (POCl₃/DMF)

-

Couples with aryl boronic acids under Pd(OAc)₂/XPhos catalysis

Multi-Component Reactions

The compound serves as a key building block in cascade reactions:

Ugi-Type Reaction

-

Reacts with isocyanides and aldehydes under basic conditions

-

Forms γ-lactam-fused pyridones via:

-

Chromone ring-opening

-

Simultaneous C(sp³)–N/C(sp²)–C(sp²) bond formation

-

-

Demonstrates anticancer activity (IC₅₀ = 5.59 μM vs HCT116 cells)

Triazole Formation

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Hydrolysis and Rearrangement

Controlled hydrolysis pathways reveal:

Recent studies demonstrate that the 5-cyano group is essential for maintaining biological activity across >85% of tested analogs . Removal of this group reduces IKKα inhibitory activity by 40-fold while increasing metabolic stability 3.2× .

This reactivity profile positions 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide as a versatile scaffold for developing targeted therapeutics and functional materials. Current research focuses on optimizing reaction selectivity through flow chemistry approaches and developing continuous manufacturing processes .

Scientific Research Applications

4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.

Medicine: It is being investigated for its potential as an antiviral and anticancer agent.

Industry: The compound is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzamide scaffold is highly versatile, with substituents dictating target selectivity and activity. Below is a comparative analysis of key structural analogs:

Key Observations :

- Electron-Withdrawing Groups: The 4-cyano group is a common feature in compounds targeting enzymes (e.g., sEH in ) and receptors (e.g., 5-HT1A in ). Its presence enhances binding through dipole interactions and metabolic stability.

- Amino Pyrimidine vs. Cyclic Substituents: The 4,6-diaminopyrimidin-5-yl group in the target compound may facilitate hydrogen bonding with catalytic residues, akin to the phenylcyclopropyl group in the sEH inhibitor . However, the diaminopyrimidine’s rigidity could limit conformational flexibility compared to cyclopropane or piperazinyl groups .

- Acylamino vs. Pyrimidine Moieties: In PCAF HAT inhibitors, long 2-acylamino chains drive activity (e.g., 79% inhibition for compound 17 in ). The target compound lacks such chains but compensates with a pyrimidine ring, suggesting divergent binding mechanisms.

Enzyme Inhibition

- sEH Inhibition: The phenylcyclopropyl analog () achieves high affinity due to hydrophobic interactions with the sEH catalytic pocket. Molecular docking studies (AutoDock 4.0) revealed a grid box centered on catalytic residues (25.8460, 24.0730, 114.8150 Å), with ligand flexibility critical for binding . The target compound’s diaminopyrimidine may engage similar residues but with altered hydrogen-bonding patterns.

- PCAF HAT Inhibition: Acylamino substituents at the 2-position of benzamides are essential for activity (68–79% inhibition in ).

Receptor Modulation

- 5-HT1A Antagonism: Lecozotan hydrochloride’s piperazinyl-pyridinyl group enables selective 5-HT1A receptor binding . The diaminopyrimidine in the target compound may lack the spatial arrangement needed for this target, highlighting substituent-dependent receptor selectivity.

Biological Activity

4-Cyano-N-(4,6-diaminopyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyano group and a pyrimidine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and survival. Research indicates that it may act on targets such as:

- Cathepsin X : A cysteine peptidase implicated in cancer progression and neurodegenerative diseases. Inhibition of cathepsin X by related compounds has shown promising results in enhancing neurite outgrowth in neuronal cell lines, suggesting potential neuroprotective effects .

- IKKα : The compound may also exhibit inhibitory activity against IKKα, a kinase involved in inflammatory responses and cancer cell survival. Structural modifications have been shown to significantly affect the potency against IKKα, highlighting the importance of specific functional groups like the cyano substituent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Studies

- Neurite Outgrowth Enhancement : A study demonstrated that compounds structurally similar to this compound significantly increased neurite outgrowth by inhibiting cathepsin X. This suggests a neuroprotective role that could be beneficial in neurodegenerative conditions .

- Cancer Cell Proliferation : In vitro assays indicated that this compound could effectively inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.